(2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
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Overview
Description
(2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with various functional groups, including benzyl, chlorodifluoromethoxy, and dichlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Chlorodifluoromethoxy Group: This functional group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorodifluoromethoxybenzene and a suitable nucleophile.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Introduction of the Dichlorophenyl Group: This group can be introduced through a nucleophilic substitution reaction using 3,4-dichlorophenyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
(2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-3-BENZYL-N-[4-(CHLOROFLUOROMETHOXY)PHENYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
- **(2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DICHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the chlorodifluoromethoxy group, in particular, may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-benzyl-N-[4-[chloro(difluoro)methoxy]phenyl]-2-(3,4-dichlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl3F2N3O3S/c26-19-11-8-17(12-20(19)27)32-24-33(14-15-4-2-1-3-5-15)22(34)13-21(37-24)23(35)31-16-6-9-18(10-7-16)36-25(28,29)30/h1-12,21H,13-14H2,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSFWGSHIRRBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC2=CC(=C(C=C2)Cl)Cl)N(C1=O)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl3F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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